molecular formula C11H8N2O3 B3364197 2-Hydroxy-5-(3-nitrophenyl)pyridine CAS No. 1111106-29-6

2-Hydroxy-5-(3-nitrophenyl)pyridine

Cat. No.: B3364197
CAS No.: 1111106-29-6
M. Wt: 216.19 g/mol
InChI Key: DKRKBVUETKJJLG-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(3-nitrophenyl)pyridine is an organic compound that belongs to the class of nitropyridines It features a pyridine ring substituted with a hydroxy group at the 2-position and a nitrophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(3-nitrophenyl)pyridine can be achieved through several methods. One common approach involves the nitration of 2-hydroxypyridine. In this method, nitric acid is added dropwise to a solution of 2-hydroxypyridine dissolved in pyridine. The reaction mixture is then placed in an ice bath and stirred at room temperature for 20-40 minutes. After the reaction, the mixture is neutralized with an alkaline solution to obtain the desired product .

Another method involves the reaction of pyridine and substituted pyridines with dinitrogen pentoxide (N2O5) in an organic solvent. This reaction forms the N-nitropyridinium ion, which, when reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water, yields 3-nitropyridine. This intermediate can then be further reacted to produce this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration processes using similar reaction conditions as described above. The choice of solvents, reaction temperatures, and purification techniques are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(3-nitrophenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives where the nitro group is reduced to an amino group.

    Substitution: Various substituted pyridine and nitrophenyl derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-5-(3-nitrophenyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(3-nitrophenyl)pyridine involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the nitro group can participate in electron-withdrawing interactions. These interactions can affect various biological pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-nitropyridine: Similar structure but with the nitro group at the 3-position.

    5-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group in addition to the nitro group.

    4-Chloro-5-(2-hydroxy-ethylamino)-3-(2H)-pyridazinone: A pyridazinone derivative with similar functional groups.

Uniqueness

2-Hydroxy-5-(3-nitrophenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(3-nitrophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-11-5-4-9(7-12-11)8-2-1-3-10(6-8)13(15)16/h1-7H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRKBVUETKJJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60604826
Record name 5-(3-Nitrophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111106-29-6
Record name 5-(3-Nitrophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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